molecular formula C21H26ClN3OS2 B2694603 N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride CAS No. 1216406-96-0

N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2694603
CAS No.: 1216406-96-0
M. Wt: 436.03
InChI Key: SUKVXODPSUGJJW-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a synthetic acetamide derivative featuring a benzothiazole core, a dimethylaminoethyl side chain, and a phenylthio substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or coordination chemistry applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS2.ClH/c1-15-10-11-16(2)20-19(15)22-21(27-20)24(13-12-23(3)4)18(25)14-26-17-8-6-5-7-9-17;/h5-11H,12-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKVXODPSUGJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN(C)C)C(=O)CSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a benzo[d]thiazole moiety and a dimethylamino group, suggest a variety of biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H25ClN3OS2
  • Molecular Weight : 454.0 g/mol
  • CAS Number : 1215498-69-3

The compound's structure includes a benzo[d]thiazole ring, which is known for its diverse pharmacological properties. The presence of a dimethylamino group enhances its biological interactions.

Biological Activity Overview

Research indicates that compounds containing both benzo[d]thiazole and dimethylamino groups often exhibit significant biological activities. These include:

  • Anticancer Activity : The compound has shown promising results in cytotoxicity assays against various cancer cell lines.
  • Antimicrobial Effects : Similar compounds have been documented to possess antimicrobial properties.
  • Potential Neuroprotective Effects : The dimethylamino group may contribute to neuroprotective activities.

Cytotoxicity Studies

A study analyzed the cytotoxic effects of several derivatives of benzothiazole, including the target compound. The results indicated that:

CompoundIC50 (µM/mL)Activity
This compound1.8 ± 0.02Comparable to Doxorubicin (IC50 1.2 ± 0.005)
Other derivatives4.5 - 10Varied cytotoxicity

The target compound exhibited potent cytotoxicity against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, likely enzymes or receptors involved in cell proliferation and survival pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloridePhenoxy group instead of thioacetateDifferent biological activities due to structural variations
N-(4-fluorobenzo[d]thiazol-2-yl)acetamideLacks dimethylamino substitutionSimpler structure may lead to different pharmacological properties

This comparative analysis underscores the distinctive biological profile of this compound due to its specific combination of functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazole-Based Acetamides

Key Observations:
  • Diethylamino vs. Dimethylamino Side Chains: The diethylamino analog () has increased lipophilicity compared to the dimethylamino group in the target compound, which may alter pharmacokinetic properties such as membrane permeability .
  • Thio vs.
  • Crystallinity and Melting Points: Non-salt acetamides (e.g., compound in ) exhibit lower melting points (~409–411°C) compared to hydrochlorides, underscoring the role of ionic interactions in thermal stability .

Physicochemical and Structural Properties

  • Hydrogen Bonding : Like ’s dichlorophenyl analog, the target compound likely forms intermolecular N–H⋯N hydrogen bonds, stabilizing crystal lattices and influencing solubility .
  • π-π Stacking : The benzothiazole and phenylthio groups may engage in π-π interactions, akin to the thiazole-phenyl stacking observed in .
  • Salt Formation : The hydrochloride salt improves aqueous solubility compared to neutral analogs, a critical factor for bioavailability in drug design .

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